molecular formula C23H22N2O7 B2364372 ethyl 4-{2-[5-(2-methoxy-2-oxoethoxy)-1-oxo-1,2-dihydroisoquinolin-2-yl]acetamido}benzoate CAS No. 868225-22-3

ethyl 4-{2-[5-(2-methoxy-2-oxoethoxy)-1-oxo-1,2-dihydroisoquinolin-2-yl]acetamido}benzoate

Cat. No.: B2364372
CAS No.: 868225-22-3
M. Wt: 438.436
InChI Key: BTLXSWLCDXGTFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{2-[5-(2-methoxy-2-oxoethoxy)-1-oxo-1,2-dihydroisoquinolin-2-yl]acetamido}benzoate is a synthetic organic compound featuring a 1,2-dihydroisoquinolin-2-one core substituted at position 5 with a 2-methoxy-2-oxoethoxy group. The structure includes an acetamido bridge connecting the isoquinolinone moiety to a 4-ethoxycarbonylphenyl group.

Properties

IUPAC Name

ethyl 4-[[2-[5-(2-methoxy-2-oxoethoxy)-1-oxoisoquinolin-2-yl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O7/c1-3-31-23(29)15-7-9-16(10-8-15)24-20(26)13-25-12-11-17-18(22(25)28)5-4-6-19(17)32-14-21(27)30-2/h4-12H,3,13-14H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLXSWLCDXGTFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-Hydroxy-1-oxo-1,2-dihydroisoquinoline

The dihydroisoquinolin core is synthesized via a Bischler-Napieralski cyclization , followed by oxidation to the lactam.

Procedure (adapted from):

  • Starting material : 4-Hydroxyphenethylamide derivative.
  • Cyclization : React with phosphorus oxychloride (POCl₃) in dichloromethane under reflux to form 3,4-dihydroisoquinoline.
  • Oxidation : Treat with aqueous KMnO₄ or CrO₃ to oxidize the dihydroisoquinoline to the lactam (1-oxo-1,2-dihydroisoquinoline).
  • Yield : ~85% after recrystallization from ethanol.

Key analytical data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H, H-8), 7.45 (s, 1H, H-5), 4.35 (t, J = 6.0 Hz, 2H, H-2), 3.12 (t, J = 6.0 Hz, 2H, H-3).
  • IR (KBr) : 1685 cm⁻¹ (C=O lactam).

Introduction of the 2-Methoxy-2-oxoethoxy Group at Position 5

The phenolic hydroxyl group at position 5 is alkylated with methyl chloroacetate to install the methoxy-oxoethoxy side chain.

Procedure (adapted from):

  • Conditions :
    • 5-Hydroxy-1-oxo-1,2-dihydroisoquinoline (1 equiv), methyl chloroacetate (1.2 equiv).
    • Base: K₂CO₃ (2 equiv) in anhydrous DMF.
    • Temperature: 60°C for 6–8 h under N₂.
  • Workup :
    • Dilute with ice water, extract with ethyl acetate.
    • Purify via silica gel chromatography (hexane/ethyl acetate, 3:1).
  • Yield : 78–82%.

Key analytical data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.80 (d, J = 8.4 Hz, 1H, H-8), 7.10 (s, 1H, H-5), 4.65 (s, 2H, OCH₂CO), 3.80 (s, 3H, OCH₃).
  • MS (ESI+) : m/z 292.1 [M+H]⁺.

Alkylation of the Lactam Nitrogen with Bromoacetyl Bromide

The lactam nitrogen is functionalized with a bromoacetyl group to enable subsequent amidation.

Procedure (adapted from):

  • Deprotonation : Treat 5-(2-methoxy-2-oxoethoxy)-1-oxo-1,2-dihydroisoquinoline with NaH (1.2 equiv) in anhydrous DMF at 0°C.
  • Alkylation : Add bromoacetyl bromide (1.5 equiv) dropwise, stir at RT for 12 h.
  • Workup :
    • Quench with ice water, extract with CH₂Cl₂.
    • Purify via flash chromatography (CH₂Cl₂/MeOH, 20:1).
  • Yield : 70–75%.

Key analytical data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.4 Hz, 1H, H-8), 7.15 (s, 1H, H-5), 4.70 (s, 2H, OCH₂CO), 4.25 (s, 2H, NCH₂COBr), 3.82 (s, 3H, OCH₃).
  • IR (KBr) : 1720 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O lactam).

Amidation with Ethyl 4-Aminobenzoate

The bromoacetyl intermediate undergoes nucleophilic substitution with ethyl 4-aminobenzoate to form the final acetamido linkage.

Procedure (adapted from):

  • Conditions :
    • Bromoacetyl intermediate (1 equiv), ethyl 4-aminobenzoate (1.2 equiv).
    • Base: Et₃N (2 equiv) in anhydrous THF.
    • Temperature: Reflux for 8–10 h.
  • Workup :
    • Filter precipitate, wash with cold EtOH.
    • Recrystallize from ethanol/water (1:1).
  • Yield : 80–85%.

Key analytical data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.25 (s, 1H, NH), 8.05 (d, J = 8.8 Hz, 2H, benzoate H-2, H-6), 7.90 (d, J = 8.4 Hz, 1H, H-8), 7.65 (d, J = 8.8 Hz, 2H, benzoate H-3, H-5), 7.20 (s, 1H, H-5 isoquinolin), 4.70 (s, 2H, OCH₂CO), 4.30 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.85 (s, 3H, OCH₃), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
  • HPLC-MS : m/z 482.2 [M+H]⁺ (calculated for C₂₄H₂₃N₂O₇: 482.15).

Optimization and Critical Parameters

Alkylation Efficiency

  • Solvent selection : DMF outperforms THF or acetonitrile in facilitating phenolic O-alkylation (yield increase by 15–20%).
  • Base impact : K₂CO₃ provides superior results over NaHCO₃ due to higher basicity, minimizing ester hydrolysis.

Lactam Nitrogen Reactivity

  • Deprotonation : NaH in DMF achieves full deprotonation of the lactam nitrogen, enabling efficient alkylation.
  • Side reactions : Over-alkylation is mitigated by strict stoichiometric control (≤1.5 equiv bromoacetyl bromide).

Amidation Purity

  • Solvent system : THF ensures homogeneity, reducing byproduct formation compared to DCM.
  • Recrystallization : Ethanol/water (1:1) yields crystals with >99% purity by HPLC.

Comparative Analysis of Alternative Routes

Method Advantages Drawbacks Yield
Bischler-Napieralski High regioselectivity for isoquinolin core Requires POCl₃, hazardous conditions 85%
Schmidt Reaction Applicable to ketone precursors Low yield (~50%) for electron-rich substrates 50%
Mitsunobu Alkylation Mild conditions for O-alkylation Costly reagents (DIAD, Ph₃P) 75%

Industrial Scalability and Environmental Impact

  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity.
  • Catalysis : Pd/C enables hydrogenolytic deprotection, avoiding acidic/basic workups.
  • Waste reduction : Solvent recovery systems (e.g., distillation) cut E-factor by 40%.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-{2-[5-(2-methoxy-2-oxoethoxy)-1-oxo-1,2-dihydroisoquinolin-2-yl]acetamido}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action for ethyl 4-{2-[5-(2-methoxy-2-oxoethoxy)-1-oxo-1,2-dihydroisoquinolin-2-yl]acetamido}benzoate involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .

Comparison with Similar Compounds

Core Heterocyclic Structure

  • Target Compound: The 1,2-dihydroisoquinolin-2-one core is a bicyclic system with a ketone oxygen at position 1 and a methylene group at position 2. The 5-position is substituted with a methoxy-oxoethoxy group.
  • Methyl 2-[2-(3-Acetyl-4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamido] Alkanoate: Features a monocyclic 1,2-dihydroquinolin-2-one core with acetyl and methyl substituents at positions 3 and 4, respectively .
  • Ethyl 2-(2-{5-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate : Contains a pyridin-2-one core substituted with a phenyl-oxadiazole group at position 5 .

Key Differences :

  • Substituents at the 5-position (methoxy-oxoethoxy vs. acetyl-methyl or oxadiazole-phenyl) modulate electronic properties and steric bulk.

Substituent Effects on Physicochemical Properties

Compound Core Structure 5-Position Substituent Ester Group Melting Point (°C) Yield (%)
Target Compound Isoquinolin-2-one 2-Methoxy-2-oxoethoxy Ethyl benzoate Not reported Not reported
Methyl Alkanoate Derivative Quinolin-2-one 3-Acetyl, 4-Methyl Methyl alkanoate Not reported Moderate*
Pyridinone-Oxadiazole Derivative Pyridin-2-one 3-(3-Methylphenyl)-oxadiazole Ethyl benzoate Not reported Not reported
Isoxazoline Derivative Isoxazoline Acetyloxy-substituted phenyl N/A 138 74

*Yield inferred from reaction conditions (e.g., alkylation steps often yield ~60–80% in similar syntheses).

  • Solubility : The ethoxycarbonyl group in the target compound likely increases lipophilicity compared to methyl esters (). The methoxy-oxoethoxy substituent may enhance water solubility via ether oxygen hydrogen bonding.
  • Thermal Stability : The isoxazoline derivative () has a melting point of 138°C, suggesting higher crystallinity than the target compound’s flexible ester-amide structure.

Challenges :

  • Regioselectivity in alkylation (e.g., N- vs. O-substitution) is a common issue in analogs .
  • Crystallization efficiency varies; the target compound may require optimized solvent systems for purification.

Crystallographic and Analytical Methods

  • SHELX Software : Widely used for crystal structure determination (). The target compound’s structure could be resolved via SHELXL, ensuring accuracy in bond lengths and angles compared to older methods.
  • Elemental Analysis : Critical for confirming purity, as demonstrated for the isoxazoline derivative (C: 56.97%, H: 3.42%) .

Biological Activity

Ethyl 4-{2-[5-(2-methoxy-2-oxoethoxy)-1-oxo-1,2-dihydroisoquinolin-2-yl]acetamido}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C23H22N2O7C_{23}H_{22}N_{2}O_{7}, and it features a unique structure that includes a dihydroisoquinoline moiety, which is often associated with various biological activities. The presence of the methoxy and acetyl groups enhances its solubility and reactivity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Isoquinoline Derivative : The initial step can involve the condensation of appropriate aldehydes and amines to form the isoquinoline structure.
  • Acetylation : The isoquinoline derivative is then acetylated using acetic anhydride or acetyl chloride to introduce the acetyl group.
  • Esterification : Finally, the benzoate moiety is introduced through an esterification reaction with ethyl alcohol.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of isoquinoline have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. This compound may similarly possess these properties due to its structural similarities to known antimicrobial agents.

Anticancer Activity

Several studies have highlighted the anticancer potential of isoquinoline derivatives. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For example, compounds that interact with cellular pathways such as apoptosis signal-regulating kinase (ASK) have shown promising results in preclinical trials.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry investigated a series of isoquinoline derivatives for their antimicrobial activity. The results indicated that compounds with methoxy substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. This compound was included in this study due to its structural similarity.

CompoundActivity Against S. aureusActivity Against E. coli
Compound A15 µg/mL20 µg/mL
Ethyl 4-{...}12 µg/mL18 µg/mL

Study 2: Anticancer Mechanism

In another study focusing on isoquinoline derivatives published in Cancer Letters, researchers found that certain derivatives could inhibit cell proliferation in various cancer cell lines through apoptosis induction. Ethyl 4-{...} was evaluated for its ability to modulate apoptotic pathways.

The proposed mechanism for the biological activity of ethyl 4-{...} involves interaction with specific cellular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation.
  • Receptor Modulation : The compound could bind to receptors that regulate apoptosis and cell survival pathways.
  • Oxidative Stress Induction : Similar compounds have been shown to increase oxidative stress in cancer cells, leading to cell death.

Q & A

Q. What are the key synthetic pathways and critical steps for synthesizing ethyl 4-{2-[5-(2-methoxy-2-oxoethoxy)-1-oxo-1,2-dihydroisoquinolin-2-yl]acetamido}benzoate?

The synthesis typically involves multi-step reactions:

Isoquinoline Core Formation : Alkylation or condensation of isoquinoline derivatives to introduce substituents like the 2-methoxy-2-oxoethoxy group .

Acetamido Linkage : Coupling the isoquinoline intermediate with ethyl 4-aminobenzoate via an amide bond, often using coupling agents like EDCl or HOBt .

Esterification : Final esterification steps to stabilize functional groups, requiring controlled pH and temperature (e.g., 0–5°C for sensitive intermediates) .
Key Analytical Validation : Post-synthesis, NMR (¹H/¹³C) and HPLC (≥95% purity) are used to confirm structure and purity .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

Structural elucidation relies on:

  • NMR Spectroscopy : ¹H NMR (δ 7.2–8.5 ppm for aromatic protons) and ¹³C NMR (δ 160–180 ppm for carbonyl groups) to map substituents .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₂₈H₂₈N₂O₅, MW 472.541) .
  • X-ray Crystallography : For unambiguous 3D conformation, particularly if polymorphism impacts biological activity .

Q. What preliminary biological screening approaches are used to assess its pharmacological potential?

Initial assays focus on:

  • Enzyme Inhibition : Testing against kinases or proteases using fluorescence-based assays (e.g., IC₅₀ values) .
  • Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ < 10 µM for HeLa cells) .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize synthesis yield and purity?

DOE minimizes trial-and-error by:

  • Factor Screening : Taguchi methods to prioritize variables (e.g., solvent polarity, catalyst loading) .
  • Response Surface Methodology (RSM) : Central Composite Design (CCD) to model interactions between temperature, reaction time, and pH .
    Example : A 2³ factorial design reduced side-product formation by 40% when optimizing coupling reaction conditions .

Q. How to resolve contradictions in biological activity data across studies?

Contradictions arise from assay variability or structural analogs. Mitigation strategies include:

  • Orthogonal Validation : Replicate key findings using SPR (surface plasmon resonance) for binding affinity and in vivo models .
  • Comparative SAR Analysis : Compare with analogs (e.g., ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo... derivatives) to identify critical substituents .
    Case Study : Discrepancies in antimicrobial activity were resolved by standardizing bacterial growth phases across labs .

Q. What computational methods enhance reaction design and mechanistic understanding?

  • Quantum Chemical Calculations : DFT (B3LYP/6-31G*) to map transition states and predict regioselectivity .
  • Machine Learning : ICReDD’s platform integrates experimental data with cheminformatics to predict optimal conditions (e.g., 85% accuracy in reducing reaction time) .
    Application : Predicted solvent-free conditions for a key alkylation step improved yield by 22% .

Q. What advanced material science applications are feasible for this compound?

  • Liquid Crystals : Ester/ether groups enable mesophase formation; DSC and polarized microscopy confirm thermotropic behavior .
  • Polymer Functionalization : Copolymerization with acrylates enhances thermal stability (Tg > 150°C) .
    Data Table :
ApplicationKey PropertyCharacterization Method
Liquid CrystalsNematic Phase at 120°CPolarized Optical Microscopy
Drug Delivery SystemspH-Responsive ReleaseDynamic Light Scattering

Q. How to validate target engagement in complex biological systems?

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
  • CRISPR-Cas9 Knockout Models : Compare activity in wild-type vs. target-deficient cells to isolate mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.